![molecular formula C42H44Cl6O16 B13853685 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III is a complex derivative of Baccatin III, which is a precursor in the biosynthesis of paclitaxel (Taxol). Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and lung cancers . The compound’s intricate structure and its role in the synthesis of paclitaxel make it a subject of significant scientific interest.
準備方法
The preparation of 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III involves several synthetic steps. The process typically starts with the isolation of Baccatin III from natural sources such as the yew tree (Taxus species). The synthetic route includes the protection of hydroxyl groups, selective acylation, and glycidylation reactions . Industrial production methods often employ a semi-synthetic strategy, where Baccatin III is chemically modified to produce the desired compound .
化学反応の分析
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: Substitution reactions, particularly at the glycidyl and trichloroethoxycarbonyl groups, are common.
Common reagents used in these reactions include strong bases, electrophiles, and specific catalysts. The major products formed from these reactions are often intermediates in the synthesis of paclitaxel .
科学的研究の応用
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of paclitaxel and other taxane derivatives.
Medicine: As a precursor to paclitaxel, it is crucial in the development of chemotherapeutic agents.
Industry: The compound’s synthesis and modification are important for the large-scale production of paclitaxel.
作用機序
The mechanism of action of 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III is closely related to its role as a precursor to paclitaxel. Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization and thereby inhibiting cell division . The molecular targets and pathways involved include the microtubule network and the cell cycle machinery .
類似化合物との比較
Similar compounds to 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III include other Baccatin III derivatives and taxane analogs such as paclitaxel and docetaxel . These compounds share a similar core structure but differ in their side chains and functional groups, which can affect their biological activity and pharmacokinetic properties . The uniqueness of this compound lies in its specific modifications, which make it a valuable intermediate in the synthesis of paclitaxel .
特性
分子式 |
C42H44Cl6O16 |
|---|---|
分子量 |
1017.5 g/mol |
IUPAC名 |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-9,12-bis[(dichloro-λ3-chloranyl)methoxycarbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C42H44Cl6O16/c1-21-25(59-36(52)31-29(61-31)23-12-8-6-9-13-23)17-42(55)34(63-35(51)24-14-10-7-11-15-24)32-40(5,33(50)30(28(21)39(42,3)4)62-38(54)58-20-48(45)46)26(60-37(53)57-19-47(43)44)16-27-41(32,18-56-27)64-22(2)49/h6-15,25-27,29-32,34,55H,16-20H2,1-5H3/t25-,26-,27+,29?,30+,31?,32-,34-,40+,41-,42?/m0/s1 |
InChIキー |
CEUOYSKYDXALPU-YNXTVJPASA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)C5C(O5)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCCl(Cl)Cl)C)OC(=O)OCCl(Cl)Cl |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(O5)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCCl(Cl)Cl)C)OC(=O)OCCl(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


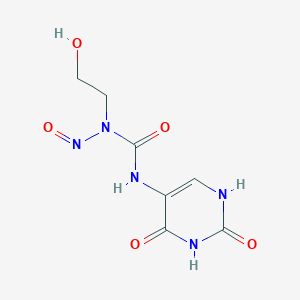
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol](/img/structure/B13853620.png)
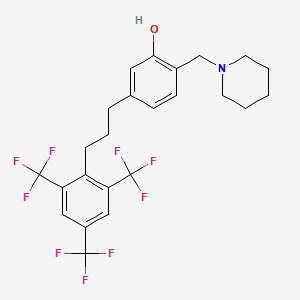
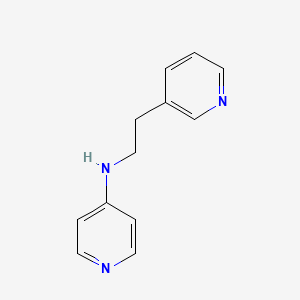
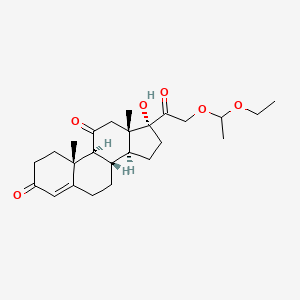

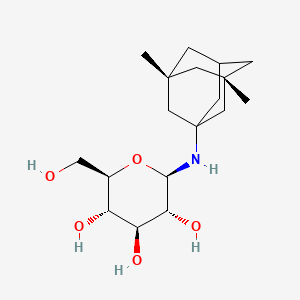
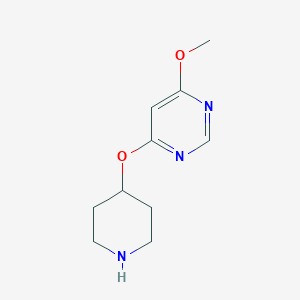

![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
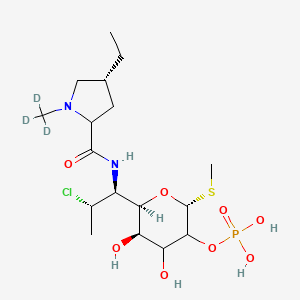
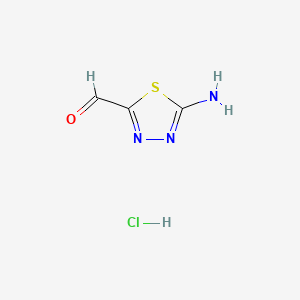
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
